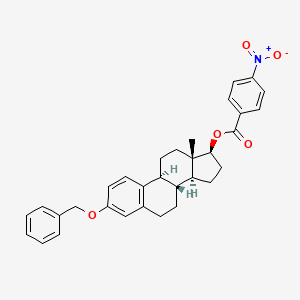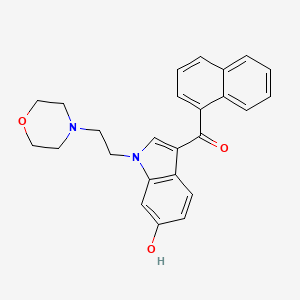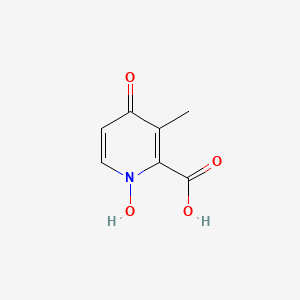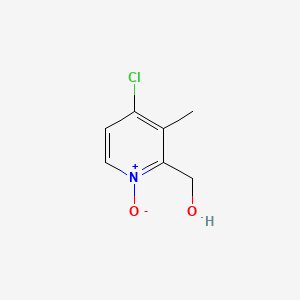
N-(3-Propanamido)-L-valine tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-(3-Propanamido)-L-valine tert-butyl ester is a compound with potential applications in various scientific research fields. While direct studies on this specific compound are scarce, research on similar ester compounds provides insight into its possible applications, focusing on areas excluding drug use, dosage, and side effects. This review highlights research applications based on findings from related ester compounds, reflecting the potential of this compound.
Prodrug Applications
Ester compounds, similar to this compound, have been extensively studied for their role as prodrugs. Prodrugs are inactive derivatives designed to improve bioavailability, solubility, and permeability of pharmacologically active drugs. For instance, valaciclovir, the L-valyl ester of aciclovir, showcases the prodrug strategy by delivering therapeutic concentrations of aciclovir with enhanced oral bioavailability (Perry & Faulds, 1996). This highlights the potential of ester compounds in improving drug delivery systems.
Chemical Separation and Purification
Ester compounds are also instrumental in chemical separation processes. For example, the study on ionic liquids for separation purposes shows the utility of ester-based compounds in enhancing separation efficiency, particularly in complex mixtures requiring precise separation techniques (Domańska, Wlazło, & Karpińska, 2016). Such applications are vital in industrial processes, environmental remediation, and analytical chemistry, suggesting a broad utility spectrum for this compound in these areas.
Biological Studies and Biomarker Research
In biological research, ester compounds serve as critical markers in studying exposure to various chemicals and environmental pollutants. The analysis of butadiene-derived hemoglobin adducts, for instance, uses ester derivatives as biomarkers for exposure, providing insights into occupational health risks and environmental safety (Boysen, Georgieva, Upton, Walker, & Swenberg, 2007). This research area underscores the importance of ester compounds in toxicology and epidemiological studies.
Advanced Drug Synthesis
The synthesis of antiviral agents showcases the innovative applications of ester compounds in creating more effective therapeutic agents. As described in the development of novel ester prodrugs for HIV and hepatitis C treatment, esterification techniques have been pivotal in producing drugs with superior pharmacokinetic profiles (Sinokrot, Smerat, Najjar, & Karaman, 2017). This area presents a promising avenue for this compound in antiviral drug development.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZGFLXDPWEXRA-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858340 |
Source


|
| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192725-87-4 |
Source


|
| Record name | N-(3-Amino-3-oxopropyl)-L-valine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)





![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)
